Rivastigmine N-Oxide (Technical Grade)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

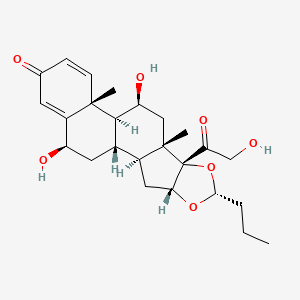

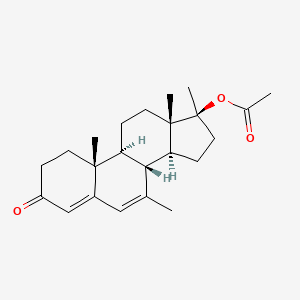

Rivastigmine N-Oxide (Technical Grade) is primarily used in the pharmaceutical industry as an intermediate in the production of the Alzheimer’s drug Rivastigmine . It is a white to off-white crystalline powder .

Molecular Structure Analysis

Rivastigmine N-Oxide (Technical Grade) has a molecular weight of 287.3 g/mol . The molecular formula is C14H22N2O3 .Chemical Reactions Analysis

Rivastigmine N-Oxide (Technical Grade) is a cholinesterase inhibitor . This means it works by increasing the levels of a neurotransmitter called acetylcholine in the brain .Physical And Chemical Properties Analysis

Rivastigmine N-Oxide (Technical Grade) is a white to off-white crystalline powder that is soluble in water . It has a molecular weight of 287.3 g/mol .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of “Rivastigmine N-Oxide (Technical Grade)”, focusing on six unique applications:

Neurology Research Chemicals and Analytical Standards

It serves as a certified reference material for highly accurate and reliable data analysis in neurology research, aiding in the development of new therapeutic strategies .

β-Amyloid Aggregation Reduction

Research focuses on reducing β-amyloid aggregation by means of decreasing β-amyloid production, increasing its clearance, or inhibiting its aggregation, which is a key pathophysiology in Alzheimer’s disease .

Nanocarrier Drug Delivery Systems

Rivastigmine nanoparticles have been developed for administration through the intranasal route, with preliminary optimization of processing and formulation parameters done by experimental design approaches .

Angiogenesis Regulation

Rivastigmine has a unique effect on regulating angiogenesis, reducing oxidative stress and inflammation response, which seems to be beneficial to the survival of flaps in medical procedures .

Cognitive Function Improvement

Rivastigmine is effective in reversing cognitive impairments induced by conditions such as scopolamine-induced cognitive dysfunction, showcasing its potential therapeutic effect .

Mecanismo De Acción

Target of Action

Rivastigmine N-Oxide (Technical Grade) is a derivative of Rivastigmine, a medication used to treat Alzheimer’s disease . The primary targets of Rivastigmine are acetylcholinesterase and butyrylcholinesterase , two enzymes that break down the neurotransmitter acetylcholine in the brain . By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine, which plays a crucial role in memory and learning .

Mode of Action

Rivastigmine binds reversibly with and inactivates cholinesterase, preventing the hydrolysis of acetylcholine . This leads to an increased concentration of acetylcholine at cholinergic synapses .

Biochemical Pathways

The primary biochemical pathway affected by Rivastigmine is the cholinergic pathway. In Alzheimer’s disease, there is a deficiency of acetylcholine due to the selective loss of cholinergic neurons in the cerebral cortex, nucleus basalis, and hippocampus . By inhibiting the enzymes that break down acetylcholine, Rivastigmine increases the concentration of this neurotransmitter, thereby enhancing cholinergic function .

Pharmacokinetics

Rivastigmine, the parent compound, is known to have a bioavailability of 60 to 72% . It is metabolized extensively via cholinesterase-mediated hydrolysis in the brain, and the metabolite undergoes N-demethylation and/or sulfate conjugation hepatically . The compound does cross the blood-brain barrier .

Result of Action

The result of Rivastigmine’s action is an increase in the concentration of acetylcholine in the brain, which can help to alleviate the symptoms of Alzheimer’s disease . This includes improvements in cognitive function, such as memory and learning .

Action Environment

It is known that rivastigmine, the parent compound, is effective in the central nervous system, particularly in the brain . Factors such as the patient’s age, body weight, and smoking status can influence the pharmacokinetics and efficacy of Rivastigmine

Direcciones Futuras

Propiedades

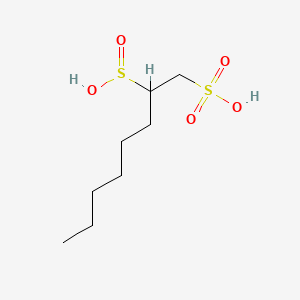

| { "Design of the Synthesis Pathway": "The synthesis pathway for Rivastigmine N-Oxide (Technical Grade) involves the oxidation of Rivastigmine using hydrogen peroxide as the oxidizing agent.", "Starting Materials": [ "Rivastigmine", "Hydrogen peroxide", "Methanol" ], "Reaction": [ "Mix Rivastigmine and methanol in a flask", "Add hydrogen peroxide dropwise to the flask while stirring", "Heat the mixture at 60-70°C for 3-4 hours", "Cool the mixture to room temperature", "Filter the mixture to obtain the crude product", "Purify the crude product using recrystallization or column chromatography" ] } | |

Número CAS |

1369779-37-2 |

Nombre del producto |

Rivastigmine N-Oxide (Technical Grade) |

Fórmula molecular |

C14H22N2O3 |

Peso molecular |

266.341 |

Nombre IUPAC |

[3-[1-[hydroxymethyl(methyl)amino]ethyl]phenyl] N-ethyl-N-methylcarbamate |

InChI |

InChI=1S/C14H22N2O3/c1-5-15(3)14(18)19-13-8-6-7-12(9-13)11(2)16(4)10-17/h6-9,11,17H,5,10H2,1-4H3 |

Clave InChI |

LIWGAHYAHSNGDC-UHFFFAOYSA-N |

SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C(C)N(C)CO |

Sinónimos |

N-Ethyl-N-methylcarbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; (S)-Ethylmethylcarbamic Acid 3-[1-(Dimethylamino)ethyl]phenyl Ester N-Oxide; [R-(R*,R*)]-2,3-Dihydroxybutanedioate N-Oxide; ENA 713 N-Oxide; Rivastigmine N-Oxide; SDZ- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-((2S,3AR,6aR)-2-hydroxytetrahydro-2H-furo[3,2-b]pyrrol-4(5H)-yl)ethanone](/img/structure/B570546.png)

![N-[2-(3,4-Dihydroxy-5-methylphenyl)ethyl]acetamide](/img/structure/B570547.png)

![Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate](/img/structure/B570561.png)